Chemical structure and properties of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Chemical structure and properties of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive overview of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged structure known for its stability and its role as a bioisostere for amide and ester functionalities, conferring favorable pharmacokinetic properties in drug candidates. The incorporation of the 3,4-dimethoxyphenyl (veratryl) moiety, a common fragment in natural products and pharmacologically active molecules, presents a key point of interest for structural modification and biological activity studies. This document details the compound's chemical structure, robust synthetic methodologies, physicochemical properties, and spectroscopic signature. Furthermore, it explores the current understanding of its pharmacological profile, drawing from research on closely related analogues, to provide a forward-looking perspective for its application in drug discovery and development.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and chemical identity. 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is characterized by a central five-membered 1,2,4-oxadiazole ring. The key feature is the substitution at the C3 position with a 3,4-dimethoxyphenyl group. The C5 position of the oxadiazole ring can be substituted with various groups, which will influence the overall properties of the molecule. For the purpose of this guide, we will consider the general structure where 'R' at the C5 position can be a proton, alkyl, or aryl group, while focusing on the synthesis and properties imparted by the 3-(3,4-dimethoxyphenyl) core.
| Identifier | Value |
| IUPAC Name | 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole |
| Molecular Formula | C₁₀H₁₀N₂O₃ (for R = H) |
| Molecular Weight | 206.20 g/mol (for R = H) |
| CAS Number | Not broadly indexed; specific derivatives have unique CAS numbers. |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=NOC=N2)OC |
Synthesis and Mechanistic Rationale
The construction of the 1,2,4-oxadiazole ring is a well-established process in organic chemistry, with the most prevalent and reliable method being the condensation of an amidoxime with an activated carboxylic acid derivative, followed by cyclodehydration.[1][2] This [4+1] approach is highly versatile, allowing for diverse substitutions on the final heterocyclic product.
Strategic Synthesis Pathway
The synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is logically approached via a convergent synthesis. The core strategy involves the formation of 3,4-dimethoxybenzoyl chloride as the key acylating agent, which provides the C3-substituent, and its subsequent reaction with a suitable amidoxime that will form the remainder of the oxadiazole ring.
Caption: General synthetic workflow for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.
Detailed Experimental Protocols
Part A: Synthesis of 3,4-Dimethoxybenzoyl Chloride (Acylating Agent)
The conversion of a carboxylic acid to its corresponding acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification process.[3]
-
Starting Material : The synthesis begins with 3,4-dimethoxybenzoic acid (veratric acid). This precursor is readily available or can be synthesized by the oxidation of veratraldehyde, which itself is prepared by the methylation of vanillin.[4][5] Veratraldehyde is known to oxidize in air to the corresponding benzoic acid.[6]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 3,4-dimethoxybenzoic acid (1.0 eq) in a dry, inert solvent such as benzene or toluene.[7][8] Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition : While stirring, add thionyl chloride (1.2-2.0 eq) dropwise at room temperature.[8][9]
-
Reaction Conditions : Heat the mixture to reflux (70-80°C) for 2-5 hours.[7][8] The reaction's completion is often indicated by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation : Cool the reaction mixture. Remove the solvent and excess thionyl chloride under reduced pressure. The resulting oily or solid residue can be washed with a dry, non-polar solvent like benzene to yield the desired 3,4-dimethoxybenzoyl chloride, which appears as a light brown or colorless solid.[7][8]
Part B: Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
This stage involves the coupling of the activated acyl chloride with an amidoxime, followed by the ring-closing reaction.
-
Reaction Setup : Dissolve the chosen amidoxime (e.g., acetamidoxime for a 5-methyl derivative; 1.0 eq) in a suitable solvent like pyridine or dichloromethane at 0°C.[1] Pyridine often serves as both the solvent and the base to neutralize the HCl generated during the acylation.
-
Acylation : Add a solution of 3,4-dimethoxybenzoyl chloride (1.0 eq) in the same solvent dropwise to the amidoxime solution. Allow the mixture to warm to room temperature and stir for several hours, or gently reflux.[1] This step forms the O-acylamidoxime intermediate.[10] While this intermediate can be isolated, modern protocols often proceed directly to cyclization in a one-pot fashion.[11]
-
Cyclodehydration : The conversion of the O-acylamidoxime to the 1,2,4-oxadiazole is typically achieved by heating the reaction mixture (reflux).[2] Alternatively, for milder conditions, reagents like tetrabutylammonium fluoride (TBAF) can be used at room temperature.[11]
-
Work-up and Purification : After completion (monitored by TLC), cool the reaction mixture. If using pyridine, it can be removed under vacuum. The residue is then taken up in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with water, dilute aqueous acid (e.g., 1N HCl) to remove any remaining base, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by silica gel column chromatography or recrystallization, to yield the pure 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole.[1]
Physicochemical and Spectroscopic Profile
Characterization of the final compound is essential for confirming its identity and purity. The following data represents expected values based on the structure and data from analogous compounds.
Physicochemical Properties
| Property | Expected Value / Observation | Rationale / Reference |
| Appearance | White to off-white crystalline solid | Typical for small aromatic organic molecules.[4] |
| Melting Point | 100 - 110 °C | Based on the melting point of 5-(3,4-Dimethoxyphenyl)-3-phenyl-1,2,4-oxadiazole (104.9–106.7 °C).[12] |
| Solubility | Soluble in common organic solvents (DMSO, CHCl₃, Ethyl Acetate); Insoluble in water. | The aromatic and dimethoxy groups confer lipophilicity.[4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.5-7.8 ppm : (m, 2H, Ar-H ortho to oxadiazole).δ 6.9-7.0 ppm : (d, 1H, Ar-H para to oxadiazole).δ 3.9-4.0 ppm : (s, 6H, two -OCH₃ groups).δ (R-group) : Signals corresponding to the substituent at the C5 position. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~175 ppm : C5 of oxadiazole ring.δ ~168 ppm : C3 of oxadiazole ring.δ ~149-153 ppm : Ar-C attached to methoxy groups.δ ~110-122 ppm : Other aromatic carbons.δ ~56 ppm : -OCH₃ carbons. |
| IR (KBr, cm⁻¹) | ~1615-1625 cm⁻¹ : (C=N stretching) of the oxadiazole ring.[13]~1580 cm⁻¹ : (C=C aromatic stretching).~1250-1270 cm⁻¹ : (Asymmetric C-O-C stretching of aryl ether).~1020-1040 cm⁻¹ : (Symmetric C-O-C stretching of aryl ether).[13] |
| Mass Spec. (EI) | Molecular Ion (M⁺) : Peak corresponding to the molecular weight.Key Fragments : Cleavage of the oxadiazole ring; loss of methoxy groups; fragment corresponding to the 3,4-dimethoxybenzoyl cation.[14] |
Pharmacological Profile and Potential Applications
While specific biological data for the parent 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is limited, the pharmacological potential can be inferred from the activities of the 1,2,4-oxadiazole scaffold and related derivatives containing the 3,4-dimethoxyphenyl moiety.
Established Activities of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a key component in numerous compounds with a broad range of biological activities, including:
-
Anti-inflammatory and Analgesic Effects : Many derivatives have shown potent anti-inflammatory properties.[15]
-
Antimicrobial Activity : The scaffold is present in compounds with antibacterial and antifungal activities.[12][15]
-
Anticancer Properties : Certain oxadiazoles have been investigated as anticancer agents.[15]
-
CNS Activity : The ring system has been incorporated into molecules targeting various central nervous system receptors.[15]
Inferred Activity from Analogues
Research into related structures provides direct insight into the probable therapeutic value of this compound.
-
Antifungal Activity : A study on the synthesis and antifungal activity of 1,2,4-oxadiazole derivatives specifically prepared and tested 4-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)benzene-1,2-diol.[12] This demonstrates that the 3-(3,4-dimethoxyphenyl) core is synthetically accessible and is being actively explored for antimicrobial applications.
-
Anti-inflammatory Activity : While a different isomer, a study on 1,3,4-oxadiazoles identified 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole as having significant anti-inflammatory activity, comparable to the standard drug indomethacin.[16] This suggests the 3,4-dimethoxyphenyl group contributes favorably to this biological endpoint.
Caption: Potential pharmacological activities of the target compound scaffold.
Conclusion and Future Directions
3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole stands as a molecule of considerable scientific interest, built upon a robust and versatile synthetic platform. Its structure combines the pharmacologically privileged 1,2,4-oxadiazole ring with the biologically relevant 3,4-dimethoxyphenyl moiety. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide offer a solid foundation for researchers to synthesize, identify, and further investigate this compound.
Future research should focus on:
-
Library Synthesis : Leveraging the versatile amidoxime-based synthesis to create a library of derivatives with diverse substitutions at the C5 position to establish clear structure-activity relationships (SAR).
-
Broad Biological Screening : Expanding the evaluation of these compounds across a wider range of therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.
-
Pharmacokinetic Profiling : Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.
The continued exploration of this chemical scaffold holds significant promise for the discovery of novel therapeutic agents.
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